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Compound of Interest

Compound Name: 2-Pyridinecarboxaldehyde

Cat. No.: B072084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in complex molecular design.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Pyridinecarboxaldehyde. The following tables summarize the proton (¹H) and carbon-13 (¹³C)

NMR data.

¹H NMR Data
The ¹H NMR spectrum of 2-Pyridinecarboxaldehyde is characterized by distinct signals for

the aldehyde proton and the four aromatic protons on the pyridine ring. The chemical shifts (δ)

are typically reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ) in CDCl₃

(ppm)[1]
Chemical Shift (δ) in DMSO-

d₆ (ppm)[1]

Aldehyde (-CHO) 10.09 10.24

H6 (ortho to N) 8.80 9.03

H4 (para to N) 7.96 8.17

H3 (meta to N) 7.88 8.31

H5 (meta to N) 7.54 7.88

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)

C=O (Aldehyde) 193.5

C2 (bearing CHO) 152.8

C6 150.2

C4 137.1

C3 127.8

C5 121.8

Note: Specific chemical shift values for ¹³C NMR in CDCl₃ were compiled from typical values

for similar aromatic aldehydes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Pyridinecarboxaldehyde shows characteristic absorption bands for the

carbonyl group and the aromatic ring.[2][3]
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Vibrational Mode Frequency (cm⁻¹) Intensity

C=O Stretch (Aldehyde) ~1715 Strong

C-H Stretch (Aromatic) ~3030 Medium

C=C Stretch (Aromatic Ring) ~1600-1450 Medium-Strong

C-H Bending (Aromatic) ~900-675 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its fragmentation

pattern.[4][5]

Ion m/z Relative Intensity

[M]⁺ (Molecular Ion) 107 High

[M-H]⁺ 106 Moderate

[M-CHO]⁺ 78 High

[C₄H₄N]⁺ 78 High

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy Protocol
A sample of 2-Pyridinecarboxaldehyde is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately

10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Chemical

shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).
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IR Spectroscopy Protocol
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR

spectrometer. A small drop of neat 2-Pyridinecarboxaldehyde is placed directly on the ATR

crystal. The spectrum is then recorded by accumulating multiple scans to improve the signal-to-

noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry Protocol
For mass spectral analysis, the sample is introduced into the mass spectrometer, often via

direct infusion or after separation by gas chromatography (GC-MS). In a typical electron

ionization (EI) experiment, the sample is vaporized and then bombarded with a high-energy

electron beam (e.g., 70 eV).[4] This causes the molecule to ionize and fragment. The resulting

ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-Pyridinecarboxaldehyde.
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Caption: General workflow for spectroscopic analysis of 2-Pyridinecarboxaldehyde.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://m.chemicalbook.com/SpectrumEN_1121-60-4_1HNMR.htm
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyridinecarboxaldehyde
https://www.benchchem.com/product/b072084#spectroscopic-data-of-2-pyridinecarboxaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b072084#spectroscopic-data-of-2-pyridinecarboxaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b072084#spectroscopic-data-of-2-pyridinecarboxaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b072084#spectroscopic-data-of-2-pyridinecarboxaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072084?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

